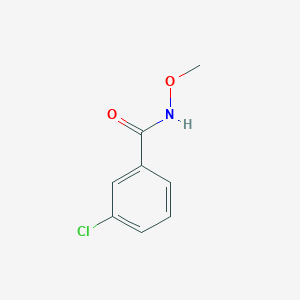![molecular formula C37H50O4 B14129720 [(3S,8S,10R,13R,17S)-8,10,13-trimethyl-17-(5-methylhexyl)-1,2,3,4,7,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl] 2-oxochromene-3-carboxylate](/img/structure/B14129720.png)
[(3S,8S,10R,13R,17S)-8,10,13-trimethyl-17-(5-methylhexyl)-1,2,3,4,7,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl] 2-oxochromene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cholesteryl coumarin-3-carboxylate is a compound that combines the structural features of cholesterol and coumarin. It is known for its fluorescence properties and is used in various scientific applications. The compound has the empirical formula C37H50O4 and a molecular weight of 558.79 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cholesteryl coumarin-3-carboxylate typically involves the esterification of coumarin-3-carboxylic acid with cholesteryl chloride. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The reaction conditions often require refluxing the mixture for several hours to ensure complete esterification .
Industrial Production Methods
This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
Cholesteryl coumarin-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the coumarin ring or the ester linkage.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the coumarin ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents like sodium hydride and alkyl halides are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of coumarin-3-carboxylic acid derivatives, while reduction can yield various alcohols or amines .
Scientific Research Applications
Cholesteryl coumarin-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various analytical techniques.
Biology: Employed in the study of cell membranes and lipid interactions due to its cholesterol moiety.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Utilized in the development of fluorescent materials and sensors
Mechanism of Action
The mechanism of action of cholesteryl coumarin-3-carboxylate is primarily based on its fluorescence properties. The coumarin moiety absorbs light at a specific wavelength and emits light at a different wavelength, making it useful as a fluorescent probe. The cholesterol part of the molecule allows it to integrate into lipid membranes, making it valuable for studying membrane dynamics and interactions .
Comparison with Similar Compounds
Similar Compounds
Coumarin-3-carboxylic acid: A precursor in the synthesis of cholesteryl coumarin-3-carboxylate.
Cholesteryl esters: Compounds that share the cholesterol moiety but differ in their esterified groups.
Fluorescent coumarins: Various coumarin derivatives used for their fluorescence properties
Uniqueness
Cholesteryl coumarin-3-carboxylate is unique due to its combination of cholesterol and coumarin, providing both lipid membrane integration and fluorescence capabilities. This dual functionality makes it particularly valuable in interdisciplinary research areas, including biochemistry, pharmacology, and materials science .
Properties
Molecular Formula |
C37H50O4 |
|---|---|
Molecular Weight |
558.8 g/mol |
IUPAC Name |
[(3S,8S,10R,13R,17S)-8,10,13-trimethyl-17-(5-methylhexyl)-1,2,3,4,7,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl] 2-oxochromene-3-carboxylate |
InChI |
InChI=1S/C37H50O4/c1-24(2)10-6-8-12-26-14-15-31-35(26,3)21-18-32-36(4)20-17-28(23-27(36)16-19-37(31,32)5)40-33(38)29-22-25-11-7-9-13-30(25)41-34(29)39/h7,9,11,13,16,22,24,26,28,31-32H,6,8,10,12,14-15,17-21,23H2,1-5H3/t26-,28-,31?,32?,35+,36-,37-/m0/s1 |
InChI Key |
ZFLXFZDSUOCMDU-AKOLMNBBSA-N |
Isomeric SMILES |
CC(C)CCCC[C@H]1CCC2[C@@]1(CCC3[C@]2(CC=C4[C@@]3(CC[C@@H](C4)OC(=O)C5=CC6=CC=CC=C6OC5=O)C)C)C |
Canonical SMILES |
CC(C)CCCCC1CCC2C1(CCC3C2(CC=C4C3(CCC(C4)OC(=O)C5=CC6=CC=CC=C6OC5=O)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[5-[[4-[4-[acetyl(hydroxy)amino]butylamino]-4-oxobutanoyl]-hydroxyamino]pentyl]-N'-(5-aminopentyl)-N'-hydroxybutanediamide](/img/structure/B14129643.png)
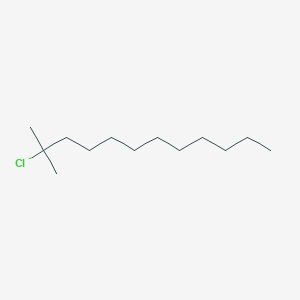
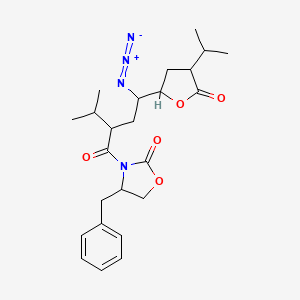
![1-(2-(8-Methylimidazo[1,2-a]pyridin-2-yl)phenyl)-3-phenylurea](/img/structure/B14129656.png)
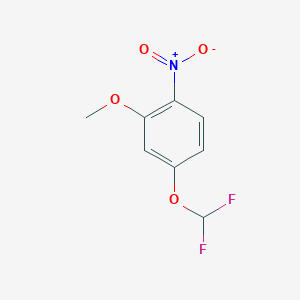
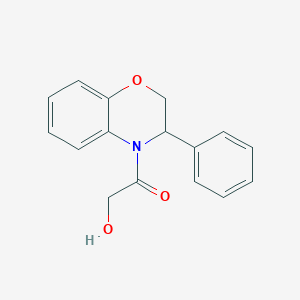
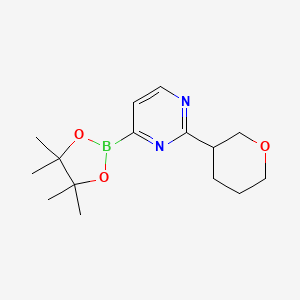
![2-{2-[1-(3-methyl-1H-pyrazol-1-yl)ethyl]pyrrolidin-1-yl}ethanamine](/img/structure/B14129686.png)
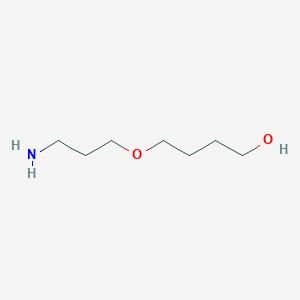
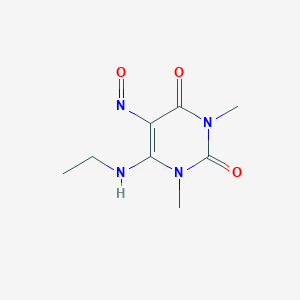
![2-(3-Chlorobenzyl)-1H-benzo[d]imidazole](/img/structure/B14129707.png)


